(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound that belongs to the class of diazinane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione typically involves the following steps:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromothiophene moiety: This step involves the bromination of thiophene followed by its attachment to the diazinane ring via a suitable coupling reaction.
Formation of the methylidene bridge: This can be accomplished through a condensation reaction between the bromothiophene derivative and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the carbonyl groups, resulting in debromination or reduction to alcohols, respectively.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, debrominated derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the bromothiophene and diazinane moieties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the field of electronics, particularly in the design of organic semiconductors.
Mechanism of Action
The mechanism of action of (5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione would depend on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In the context of drug development, it could act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
- (5E)-5-[(5-fluorothiophen-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
- (5E)-5-[(5-iodothiophen-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of (5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione lies in the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, or iodine, which can lead to different chemical and physical properties.
Properties
IUPAC Name |
(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S/c1-9-5-10(2)7-11(6-9)20-16(22)13(15(21)19-17(20)23)8-12-3-4-14(18)24-12/h3-8H,1-2H3,(H,19,21,23)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJJHSOGOSIREW-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(S3)Br)C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(S3)Br)/C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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